1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-5-11-20(12-6-16)26-15-17(13-21(26)27)14-24-22(28)25-19-9-7-18(8-10-19)23(2,3)4/h5-12,17H,13-15H2,1-4H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAXYAAPBDNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or related compounds. This method allows for the introduction of various functional groups that can enhance biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antitumor Activity : Compounds with similar structures have shown significant antitumor effects. For instance, related urea derivatives demonstrated GI50 values in the micromolar range against various cancer cell lines, indicating potential for further development in oncology .
- Antimicrobial Properties : Urea derivatives have been noted for their antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli indicate that modifications to the urea structure can enhance these properties .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes like GSK-3β, which is implicated in various diseases, including cancer and diabetes. For example, an analogue showed an IC50 value of 140 nM, suggesting strong enzyme inhibition potential .
Case Studies
Several studies have explored the biological activities of urea derivatives similar to this compound:
- Antitumor Efficacy : A study reported that a related compound exhibited selective cytotoxicity against multiple cancer cell lines, with varying GI50 values ranging from 1.7 to 28.7 μM across different types of cancer . This suggests that structural modifications can lead to significant differences in biological effectiveness.
- Antimicrobial Activity : In another study, urea derivatives demonstrated potent antibacterial activity with MIC values as low as 0.03 μg/mL against S. aureus. The structure–activity relationship indicated that specific substitutions on the urea moiety could enhance antimicrobial potency .
Research Findings
Research has consistently shown that urea derivatives possess a broad spectrum of biological activities:
| Activity Type | Description | Example Values |
|---|---|---|
| Antitumor | GI50 against various cancer cell lines | 1.7 - 28.7 μM |
| Antimicrobial | MIC against S. aureus and E. coli | 0.03 - 0.12 μg/mL |
| Enzyme Inhibition | IC50 for GSK-3β inhibition | 140 nM |
Scientific Research Applications
Physical Properties
The compound is characterized by its unique structural features, which influence its chemical reactivity and interaction with biological systems.
Medicinal Chemistry
Antidiabetic Activity : Research has indicated that derivatives of urea compounds can exhibit significant antidiabetic properties. Studies have shown that modifications in the urea structure can enhance glucose-lowering effects in diabetic models. The specific compound under discussion may exhibit similar properties due to its structural analogies with known antidiabetic agents .
Anticancer Properties : Urea derivatives have been explored for their potential as anticancer agents. The incorporation of the pyrrolidine moiety may enhance the compound's ability to interact with specific biological targets involved in cancer proliferation .
Materials Science
Polymer Stabilizers : Compounds similar to this urea derivative are often employed as stabilizers in polymer formulations. The presence of tert-butyl groups can improve thermal stability and resistance to oxidative degradation in plastics and rubbers .
| Application Type | Compound Type | Benefits |
|---|---|---|
| Medicinal | Antidiabetic | Lowers blood glucose levels |
| Anticancer | Inhibits cancer cell proliferation | |
| Materials Science | Polymer Stabilizers | Enhances thermal stability |
Agricultural Chemistry
Pesticidal Activity : There is emerging interest in the use of urea derivatives as agrochemicals, particularly as herbicides or fungicides. The compound's ability to disrupt metabolic pathways in pests could be advantageous for developing new agricultural products .
Case Study 1: Antidiabetic Activity
A study conducted on structurally similar urea compounds demonstrated a significant reduction in blood glucose levels in diabetic rats when administered at specific dosages. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues.
Case Study 2: Polymer Applications
In a comparative analysis of various stabilizers for polypropylene, it was found that incorporating urea derivatives significantly improved the material's resistance to thermal degradation during processing, thus extending its application range in high-temperature environments.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the fluorinated (logP ~2.8) and methoxy-containing (logP ~2.2) analogs .
- Electronic Effects: The electron-donating methyl group on the pyrrolidinone ring contrasts with the electron-withdrawing CF₃ and F groups in , which may alter hydrogen-bonding interactions.
Preparation Methods
Molecular Architecture
The target compound features a urea bridge (-NH-C(=O)-NH-) linking a 4-tert-butylphenyl group to a 5-oxopyrrolidin-3-ylmethyl moiety, which is further substituted with a 4-methylphenyl group. Retrosynthetic disconnection suggests two key fragments:
-
4-tert-Butylphenyl isocyanate (or equivalent urea-forming reagent)
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1-(4-Methylphenyl)-5-oxopyrrolidin-3-ylmethanamine
Retrosynthetic Pathways
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Route A : Direct urea formation via reaction of an amine with an isocyanate.
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Route B : Stepwise assembly using carbamate intermediates.
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Route C : Solid-phase synthesis for combinatorial optimization.
Stepwise Condensation Approaches
Amine Precursor Synthesis
The pyrrolidin-3-ylmethanamine core is synthesized through a stereocontrolled Michael addition-cyclization sequence. A representative protocol from patent literature involves:
Reaction Scheme
-
Formation of 1-(4-Methylphenyl)-5-oxopyrrolidin-3-carbaldehyde :
-
Reductive Amination :
Urea Bond Formation
Coupling the amine with 4-tert-butylphenyl isocyanate proceeds under anhydrous conditions:
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry THF | |
| Temperature | 0–5°C → RT | |
| Catalyst | Triethylamine (1.2 eq) | |
| Reaction Time | 12–16 h | |
| Yield | 72–85% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, followed by proton transfer to form the urea linkage.
One-Pot Sequential Methodology
A streamlined approach combining pyrrolidinone synthesis and urea formation was reported in industrial-scale protocols:
Procedure
-
In situ Generation of Isocyanate :
-
Concurrent Cyclization and Coupling :
Performance Metrics
| Metric | One-Pot Method | Stepwise Method |
|---|---|---|
| Overall Yield | 68% | 62% |
| Purity (HPLC) | 98.5% | 97.2% |
| Process Time | 8 h | 14 h |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance mixing and heat transfer:
Flow Reactor Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Isocyanate Formation | T = 25°C, τ = 2 min | 99% conversion |
| Urea Coupling | T = 40°C, τ = 15 min | 88% isolated yield |
Purification Strategies
-
Crystallization : Use of isopropyl alcohol/water mixtures achieves >99% purity.
-
Chromatography : Reserved for pharmaceutical-grade material (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Route | Steps | Total Yield | Scalability | Cost Index |
|---|---|---|---|---|
| A | 3 | 62% | Moderate | $$$ |
| B | 4 | 58% | Low | $$ |
| C | 2 | 68% | High | $$$$ |
Key Observations :
-
Route C (one-pot) offers superior throughput but requires stringent temperature control.
-
Stepwise methods (Route A) permit intermediate characterization, critical for regulatory compliance.
Challenges and Mitigation Strategies
Steric Hindrance Effects
The tert-butyl group imposes steric constraints during urea formation, necessitating:
Byproduct Formation
Common impurities include:
-
Symmetrical Ureas : From amine dimerization (controlled by slow isocyanate addition).
-
Oxazolones : Mitigated by maintaining pH < 8 during coupling.
Emerging Methodologies
Enzymatic Catalysis
Pilot-scale studies using lipases (e.g., Candida antarctica Lipase B) demonstrate:
Q & A
Q. What are the key synthetic routes for preparing 1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrrolidinone ring via cyclization of precursors like 4-methylphenyl-substituted amines or ketones under acidic or basic conditions (e.g., HCl or KOH in ethanol at 60–80°C) .
- Step 2: Alkylation or reductive amination to introduce the methyl group at the 3-position of the pyrrolidinone ring using reagents like NaBH4 or LiAlH4 .
- Step 3: Urea bond formation via reaction of an isocyanate intermediate (e.g., 4-tert-butylphenyl isocyanate) with the pyrrolidinone-methylamine derivative in dry THF or DMF at 0–25°C .
Optimization Strategies: - Vary solvent polarity (e.g., switch from THF to DCM) to improve intermediate solubility.
- Use catalysts like DMAP to accelerate urea bond formation .
- Monitor reaction progress via TLC or HPLC to isolate high-purity intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR (in DMSO-d6 or CDCl3) confirms substituent positions, particularly the tert-butyl group (δ 1.2–1.4 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .
- X-ray Crystallography: Single-crystal diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding patterns in the urea moiety.
- LC-MS: High-resolution mass spectrometry validates molecular weight (expected [M+H]+ ~422 g/mol) and detects impurities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates. IC50 values can indicate potency .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
Advanced Research Questions
Q. How can conflicting bioactivity data across structural analogs be systematically analyzed?
Methodological Answer:
- Comparative SAR Analysis: Map substituent effects (e.g., tert-butyl vs. ethoxy groups ) on bioactivity using datasets from analogs. For example, replacing 4-methylphenyl with 4-fluorophenyl may enhance enzyme affinity but reduce solubility .
- Meta-Analysis Tools: Use cheminformatics software (e.g., Schrödinger Suite) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
- Experimental Validation: Re-synthesize key analogs under standardized conditions to isolate structural variables .
Q. What computational strategies are effective for predicting target interactions of this urea derivative?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the urea moiety and conserved residues (e.g., Asp86 in p38 MAPK) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and water accessibility of the tert-butyl group .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow systems for precise temperature control during cyclization steps, reducing side reactions .
- Chiral Catalysts: Use Evans’ oxazaborolidine catalysts in asymmetric synthesis to maintain stereochemistry during pyrrolidinone formation .
- Purification Techniques: Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .
Q. What mechanistic studies are required to elucidate its mode of action in observed anti-inflammatory effects?
Methodological Answer:
- Pathway Profiling: Perform RNA-seq or phosphoproteomics on treated macrophages (e.g., RAW264.7) to identify downregulated NF-κB or COX-2 pathways .
- Knockout Models: Use CRISPR-Cas9 to delete putative targets (e.g., NLRP3 inflammasome components) and assess activity loss .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to recombinant proteins (e.g., TNF-α) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity values across laboratories?
Methodological Answer:
- Standardized Protocols: Adopt CLSI guidelines for cell viability assays, including seeding density and serum concentration controls .
- Batch Analysis: Compare compound purity (via HPLC) and stability (under storage conditions) across labs .
- Cross-Validation: Collaborate to test identical batches on multiple cell lines, controlling for passage number and culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
